![molecular formula C8H14ClNO2 B13619519 3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13619519.png)
3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is a compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique bicyclic structure, which consists of three interconnected cyclopropane rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods allow for the installation of various functional groups at the bridgehead positions, making the synthesis highly versatile.
Industrial Production Methods
Large-scale synthesis of bicyclo[1.1.1]pentane derivatives, including this compound, often involves the use of flow chemistry techniques. These methods enable the efficient production of the compound in multigram quantities, which is essential for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include amides, nitriles, alcohols, aldehydes, and various substituted derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex bicyclic compounds.
Biology: It is used in the study of bioisosteres, which are molecules that mimic the biological properties of other compounds.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into binding sites that are typically occupied by other bioisosteres. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, used as a bioisostere for phenyl rings.
[1.1.1]Propellane: A related compound used in the synthesis of various bicyclic derivatives.
Uniqueness
3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is unique due to its combination of an aminoethyl group and a carboxylic acid group on the bicyclo[1.1.1]pentane core. This combination provides a versatile platform for further functionalization and application in various fields .
Propiedades
Fórmula molecular |
C8H14ClNO2 |
|---|---|
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-2-1-7-3-8(4-7,5-7)6(10)11;/h1-5,9H2,(H,10,11);1H |
Clave InChI |
PAHJVRSTCMFVOD-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(C2)C(=O)O)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


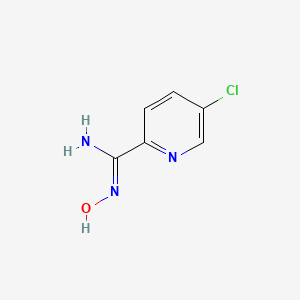

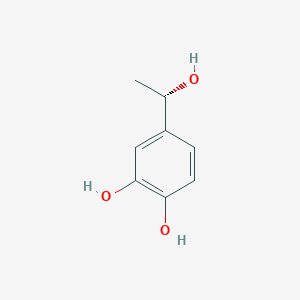
![Benzo[b]thiophene-3-thiol](/img/structure/B13619459.png)
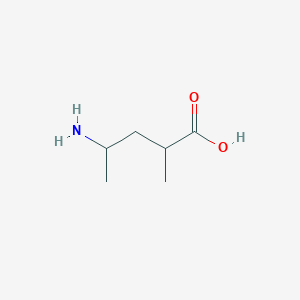
![N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-methanesulfonylphenyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B13619462.png)
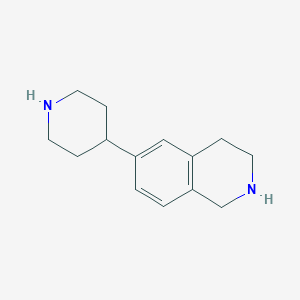
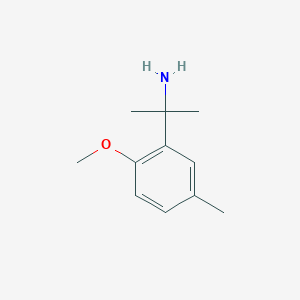
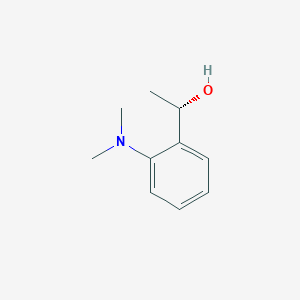
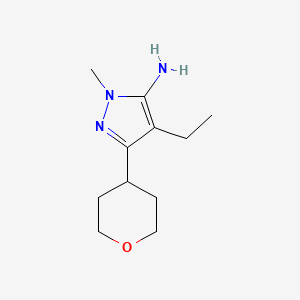
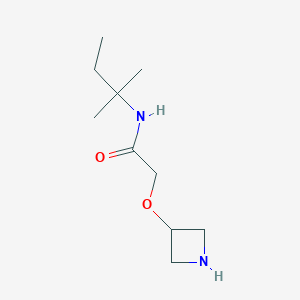

![7-Fluorobenzo[d]isoxazole](/img/structure/B13619512.png)

